9H-Carbazole-2-acetic acid
Overview
Description
9H-Carbazole-2-acetic acid is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic electronics. The structure of this compound consists of a carbazole moiety attached to an acetic acid group, making it a unique compound with interesting chemical properties.
Scientific Research Applications
9H-Carbazole-2-acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Carbazole-2-acetic acid, like that of other NSAIDs, is believed to be associated with the inhibition of cyclooxygenase activity . Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-2-acetic acid typically involves the condensation of dry potassium carbazole with ethyl chloroacetate, followed by saponification. This method is efficient and yields a high purity product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-2-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, such as hydroxylated derivatives.
Reduction: Reduction reactions can modify the carbazole moiety, leading to different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated carbazole derivatives, reduced carbazole compounds, and substituted acetic acid derivatives.
Comparison with Similar Compounds
9H-Carbazole: The parent compound, which lacks the acetic acid group, is widely studied for its electronic properties.
9H-Carbazol-1-ol and 9H-Carbazol-3-ol: Hydroxylated derivatives with significant biological activities.
9H-Fluorene and Dibenzothiophene: Structurally related compounds with similar applications in materials science and biology.
Uniqueness: 9H-Carbazole-2-acetic acid is unique due to the presence of the acetic acid group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This functional group also contributes to its solubility and interaction with biological molecules, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(9H-carbazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14(17)8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDSZIKWEGZUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368786 | |
Record name | 9H-Carbazole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51035-18-8 | |
Record name | 9H-Carbazole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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